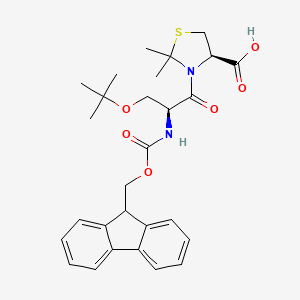
FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH is a useful research compound. Its molecular formula is C28H34N2O6S and its molecular weight is 526.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Overview
FMoc-Ser(tBu)-Cys(psiMe,Mepro)-OH is predominantly used as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the formation of complex peptide sequences with high purity and yield.
Key Features
- Solid-Phase Synthesis : The compound facilitates the efficient coupling of amino acids during SPPS, enabling the synthesis of peptides that are otherwise difficult to obtain.
- Pseudoproline Formation : The presence of the pseudoproline moiety (psiMe, Mepro) helps in reducing aggregation during synthesis, which is a common challenge in peptide chemistry.
Case Study
In a study published in Organic & Biomolecular Chemistry, researchers demonstrated the synthesis of various peptides using this compound as a key component. The peptides were synthesized with an average yield exceeding 80%, illustrating the compound's effectiveness in overcoming aggregation issues during SPPS .
Drug Development
Overview
The compound has significant applications in the development of novel therapeutics, particularly in oncology. Modified peptides derived from this compound exhibit enhanced efficacy and specificity against cancer cells.
Applications in Cancer Research
- Targeted Therapy : Researchers utilize this compound to create peptide-based drugs that can selectively target cancer cells, minimizing side effects on healthy tissues.
- Enhanced Stability : The incorporation of this derivative into peptides increases their stability and bioavailability.
Data Table: Drug Development Applications
| Application Area | Description | Benefits |
|---|---|---|
| Targeted Therapy | Peptides designed to bind specifically to cancer cells | Reduced side effects |
| Stability Enhancement | Improved resistance to enzymatic degradation | Increased bioavailability |
Bioconjugation
Overview
this compound is utilized in bioconjugation processes to attach peptides to other biomolecules. This application is vital for creating targeted drug delivery systems.
Key Features
- Versatile Linker : The compound acts as a versatile linker that can facilitate the attachment of various biomolecules such as antibodies or nanoparticles.
- Controlled Release Mechanisms : Peptides conjugated with this compound can be engineered for controlled release, improving therapeutic efficacy.
Protein Engineering
Overview
The compound is instrumental in protein engineering efforts aimed at enhancing the stability and activity of proteins used in therapeutic applications and industrial processes.
Applications
- Stabilization of Enzymes : By incorporating this compound into enzyme structures, researchers can improve their thermal stability and catalytic efficiency.
- Therapeutic Proteins : The modification of therapeutic proteins with this compound has been shown to enhance their pharmacokinetic properties.
Propiedades
Fórmula molecular |
C28H34N2O6S |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
(4R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 |
Clave InChI |
JQVUPZNTELGQQZ-GOTSBHOMSA-N |
SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
SMILES isomérico |
CC1(N([C@@H](CS1)C(=O)O)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
SMILES canónico |
CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















